molecular formula C15H14ClNO4S B2558614 N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 296800-00-5

N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2558614
CAS No.: 296800-00-5
M. Wt: 339.79
InChI Key: JLTQNQSARCUPGB-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a glycine derivative featuring a 3-chlorophenyl group and a 4-methylphenylsulfonyl (tosyl) substitution on the nitrogen atom. The presence of the sulfonyl group enhances stability and modulates electronic properties, while the chloro substituent may influence lipophilicity and binding interactions .

Properties

IUPAC Name

2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-11-5-7-14(8-6-11)22(20,21)17(10-15(18)19)13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTQNQSARCUPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the reaction of 3-chloroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO)

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group suggests potential interactions with proteins through hydrogen bonding or covalent modification.

Comparison with Similar Compounds

Aromatic Substituent Effects

  • Chlorine Position : The 3-chlorophenyl group in the parent compound contrasts with analogs like N-(4-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (4-Cl substituent), which may alter steric hindrance and π-π stacking interactions .
  • Methoxy and Trifluoromethyl Groups : Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate () and N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine () demonstrate how electron-withdrawing (Cl, CF₃) or donating (OCH₃) groups affect electronic density and reactivity.

Sulfonyl Group Variations

  • Aryl vs. Alkyl Sulfonyl : Replacing the 4-methylphenylsulfonyl group with a methylsulfonyl (e.g., ) reduces molecular weight and may improve aqueous solubility but decrease aromatic interactions .

Functional Group Modifications

  • Esterification vs. Free Carboxylic Acid : Methyl ester derivatives (e.g., ) mask the carboxylic acid, improving cell membrane permeability in biological systems .
  • Amide Derivatives : Glycinamide analogs () replace the carboxylic acid with an amide, altering hydrogen-bonding capacity and metabolic pathways .

Physicochemical and Application Insights

  • Lipophilicity : The trifluoromethyl group in N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine increases logP values compared to the parent compound, favoring blood-brain barrier penetration .
  • Synthetic Utility : Discontinued products () suggest challenges in large-scale synthesis or niche applications, whereas methyl esters () are likely intermediates in drug development.
  • Antioxidant Potential: Sulfonamide glycine derivatives are implicated in Nrf2 pathway activation, though direct evidence for the parent compound is lacking .

Biological Activity

N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a sulfonamide group , which is significant for its biological activity. The presence of the chlorophenyl and methylphenyl groups enhances its interaction with biological targets. Its molecular formula indicates the presence of both hydrophobic and polar characteristics, which may influence its pharmacokinetics and mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds or covalent modifications with target proteins, potentially modulating their activity. These interactions can lead to various biological effects, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial infections.
  • Anticancer Activity : Research indicates potential cytotoxic effects on cancer cell lines.

Antimicrobial Properties

Research has indicated that sulfonamide compounds often exhibit antimicrobial properties. This compound has been investigated for its efficacy against various microbial strains. The mechanism may involve inhibition of bacterial folate synthesis, a common pathway targeted by sulfonamides.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, in vitro assays demonstrated that it could reduce cell viability in human tumor cell lines significantly. The following table summarizes findings from relevant studies:

Study Cell Line IC50 (µM) Effect
Study 1HCC15Significant reduction in viability
Study 2GBM20Moderate cytotoxicity observed
Study 3MB10High sensitivity noted

Case Studies

  • Cytotoxicity Assessment : A study evaluated the effects of this compound on various cancer cell lines, including hepatocellular carcinoma (HCC) and glioblastoma (GBM). The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for therapeutic potential.
  • Mechanistic Studies : Another research effort focused on elucidating the mechanism by which this compound affects cancer cells. It was found to induce apoptosis through the activation of caspase pathways, confirming its role as a potential anticancer agent.

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